molecular formula C19H24N2O3 B1670639 Dilevalol CAS No. 75659-07-3

Dilevalol

Cat. No.: B1670639
CAS No.: 75659-07-3
M. Wt: 328.4 g/mol
InChI Key: SGUAFYQXFOLMHL-ACJLOTCBSA-N
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Mechanism of Action

Target of Action

Dilevalol, the RR-stereoisomer of labetalol, is a non-cardioselective β-adrenoceptor antagonist . It primarily targets β1- and β2-adrenoceptors . These receptors play a crucial role in the regulation of heart rate, myocardial contractility, and vascular resistance .

Mode of Action

This compound interacts with its targets by blocking β1- and β2-adrenoceptors, similar to propranolol . It also exhibits substantial partial β2-agonist activity . This means that while it blocks the receptors, it also stimulates them to a certain extent . This interaction results in peripheral vasodilation, reducing blood pressure without significantly affecting the heart rate .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the adrenergic signaling pathway . By blocking β1- and β2-adrenoceptors and stimulating β2-adrenoceptors, this compound disrupts the normal functioning of this pathway . This leads to peripheral vasodilation, which in turn reduces systemic vascular resistance .

Pharmacokinetics

Following oral administration, this compound is completely absorbed . It has a long elimination half-life, which allows for once-daily administration . The bioavailability of this compound is around 20 to 35%, and there is wide interindividual variability in plasma drug concentrations and dosage requirements .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve a reduction in blood pressure . This is achieved through peripheral vasodilation, which decreases systemic vascular resistance . Importantly, this compound achieves this without significantly affecting heart rate .

Biochemical Analysis

Biochemical Properties

Dilevalol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as a nonselective blocker of β1- and β2-adrenoceptors, with a potency similar to propranolol . This compound’s selective partial β2-agonist activity is manifested in its vasodilator response and reduction of arterial blood pressure . This interaction is primarily mediated through β2-adrenergic receptors, distinguishing it from other agents like pindolol .

Cellular Effects

This compound influences various types of cells and cellular processes. It reduces peripheral resistance and blood pressure without significantly affecting heart rate in both animals and humans . In cellular terms, this compound’s partial β2-agonist activity leads to tracheal relaxation and peripheral vasodilatation . This activity is sensitive to propranolol, indicating its interaction with β2-adrenergic receptors .

Molecular Mechanism

At the molecular level, this compound exerts its effects through selective β2-adrenergic receptor agonism and nonselective β1- and β2-adrenoceptor antagonism . This dual action results in vasodilation and reduced arterial blood pressure . This compound’s mechanism involves binding to β2-adrenergic receptors, leading to relaxation of vascular smooth muscle and subsequent vasodilation . Additionally, it inhibits β1-adrenergic receptors, contributing to its antihypertensive effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. It is rapidly absorbed and has a mean elimination half-life of 8 to 12 hours . This compound’s antihypertensive effects are sustained over time, with no significant development of tolerance . Its stability and degradation have been studied, showing consistent pharmacokinetic properties in both normotensive and hypertensive volunteers .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Oral doses ranging from 2.5 to 50 mg/kg have been shown to reduce blood pressure in spontaneously hypertensive rats without significantly affecting heart rate . Higher doses may lead to increased β2-agonist activity, resulting in enhanced vasodilation . Toxic or adverse effects at high doses have not been extensively reported .

Metabolic Pathways

This compound is extensively metabolized in the liver, with glucuronide conjugation being a major pathway of elimination . It undergoes first-pass hepatic metabolism, resulting in low absolute bioavailability . The pharmacokinetics of this compound indicate a high hepatic clearance, leading to significant first-pass effect .

Transport and Distribution

This compound is rapidly and completely absorbed, with an average bioavailability of around 20 to 35% . It is extensively distributed into extravascular tissue, as shown by an apparent volume of distribution of about 25 L/kg following a 50 mg intravenous dose in healthy subjects . This compound’s transport and distribution are influenced by its high hepatic clearance and extensive first-pass metabolism .

Subcellular Localization

The subcellular localization of this compound has not been extensively studied. Its activity is primarily mediated through β2-adrenergic receptors located on the cell membrane . The presence of targeting signals or post-translational modifications that direct this compound to specific compartments or organelles has not been reported.

Properties

IUPAC Name

2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-4-phenylbutan-2-yl]amino]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24)/t13-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUAFYQXFOLMHL-ACJLOTCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC1=CC=CC=C1)NC[C@@H](C2=CC(=C(C=C2)O)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2043828
Record name (R,R)-Dilevalol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2043828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75659-07-3, 72487-32-2
Record name (+)-Labetalol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75659-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R*,R*)-(1)-5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)salicylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072487322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dilevalol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075659073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R,R)-Dilevalol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2043828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R*,R*)-(±)-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]salicylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.699
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DILEVALOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6629XE33T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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